

improving Orellanine recovery from kidney tissue

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Compound Focus: Orellanine

CAS No.: 37338-80-0

Cat. No.: S538199

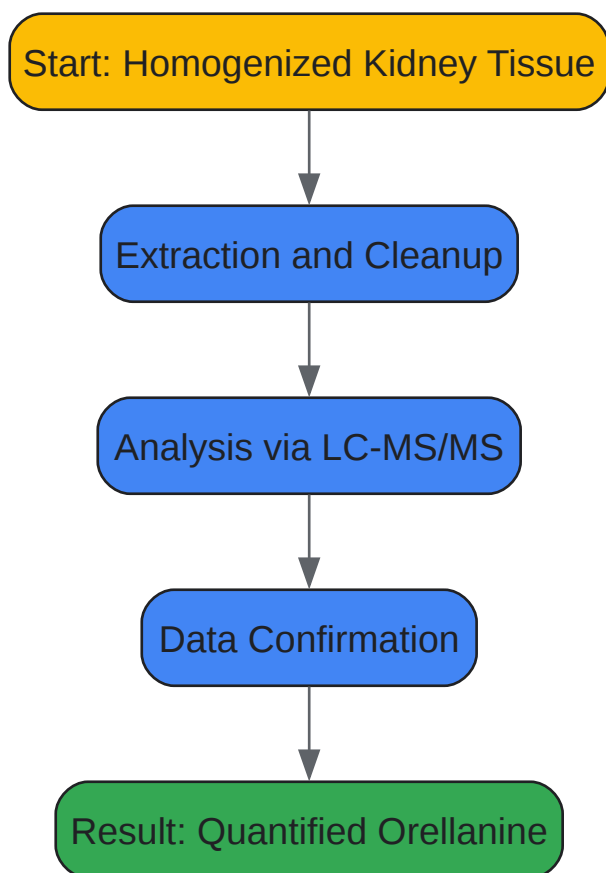
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Common Challenges & Solutions

| Challenge | Description & Solution | | :--- | :--- | | **Poor Recovery from Kidney** [1] | OR is notoriously **tightly bound** in kidney tissue and is **insoluble**, making extraction difficult. Older methods reported recoveries as low as 25% [1]. | | *Solution:* Develop and validate a dedicated kidney method. Serum or mushroom methods cannot be directly transferred without optimization for the complex kidney matrix [1]. | | **Matrix Effects & Sensitivity** [1] | Non-specific, older methods (TLC, HPLC) lack the sensitivity and selectivity for low OR concentrations, leading to unreliable results [1]. | | *Solution:* Use **LC-MS/MS**. This method offers high sensitivity with a Limit of Detection (LOD) of 20 ng/g in kidney tissue, far superior to older techniques [1]. | | **Method Validation** [2] | Without proper validation, results are not reliable for diagnosis or research. | | *Solution:* Apply fully validated methods. A recent LC-HRMS method for human matrices achieved a Limit of Quantification (LOQ) of 0.5 µg/L in plasma and urine, demonstrating the rigor needed [2]. |

Experimental Workflow for Kidney Analysis

The diagram below outlines a general workflow for analyzing **orellanine** in kidney tissue, synthesizing key steps from the literature.



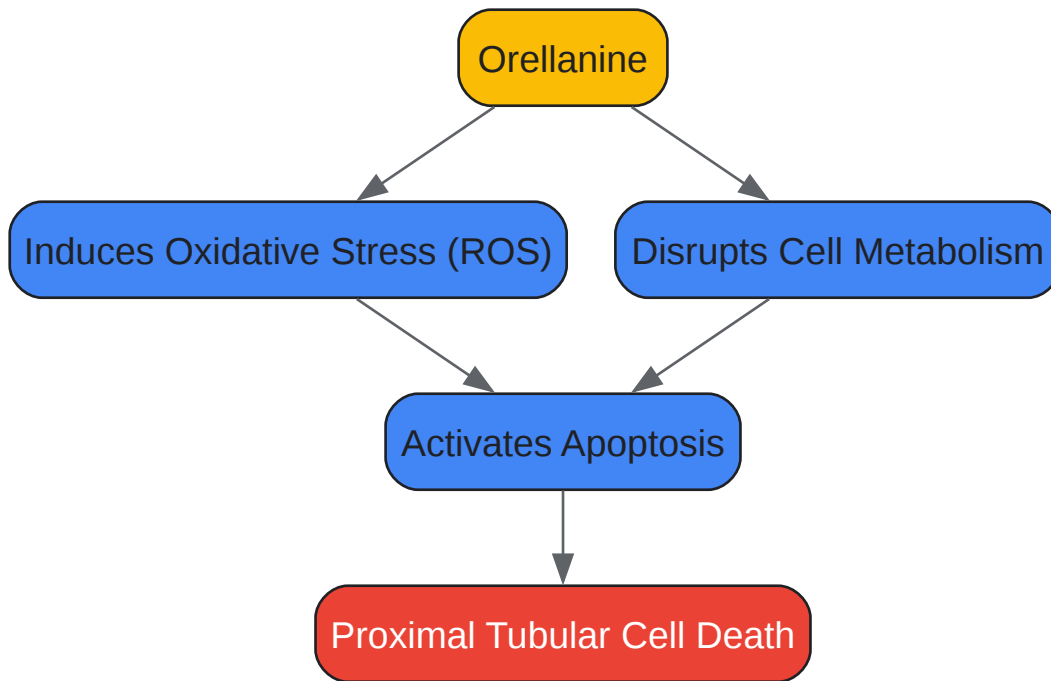
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Key protocol details:

- **Sample Preparation:** The critical first step is efficient extraction to overcome OR's tight binding and insolubility in the kidney [1].
- **Instrumentation:** **LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)** is the preferred method. It provides high specificity and sensitivity, with one study achieving an LOD of **20 ng/g** in kidney tissue [1]. High-Resolution MS (LC-HRMS) is also highly effective [2].
- **Method Performance:** For a method to be considered reliable, it must be rigorously validated. A published HPLC method for kidney achieved a limit of quantitation (LOQ) of **10 µg/g**, with accuracy within 1.5%–7.1% over a range of 15–50 µg/g [1].

Orellanine Mechanism of Action

Understanding **orellanine's** cellular effects explains its nephrotoxicity and binding. It specifically targets proximal tubular cells, inducing oxidative stress and disrupting metabolism [3].



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Key cellular mechanisms:

- **Oxidative Stress:** OR induces reactive oxygen species (ROS) in human tubular epithelial and renal carcinoma cells [3].
- **Metabolic Disruption:** OR impairs mitochondrial function and glycolysis, reducing ATP synthesis and glycolytic capacity [3].
- **Programmed Cell Death:** OR triggers apoptosis through both intrinsic and extrinsic pathways, involving caspases 8, 9, and 3, and reducing pro-survival signals [3].

Key Quantitative Data for Method Development

This table summarizes target performance metrics from recent studies to guide your method development.

Parameter	Performance Data	Method / Context
Limit of Detection (LOD)	20 ng/g (kidney tissue) [1]	LC-MS/MS
	0.5 µg/L (whole blood) [2]	LC-HRMS

Parameter	Performance Data	Method / Context
Limit of Quantification (LOQ)	10 µg/g (kidney tissue) [1]	HPLC
	0.5 µg/L (plasma/urine) [2]	LC-HRMS
Accuracy	1.5% to 7.1% (for 15-50 µg/g in kidney) [1]	HPLC
Toxin Concentration (in vivo)	97 ± 51 µg/g (Day 0) to 17 ± 1 µg/g (Day 3) in mouse kidney [1]	Experimental poisoning

Troubleshooting FAQ

- **Why is my orellanine recovery from kidney tissue so low?** The primary reason is the toxin's known property of being tightly bound and insoluble in the kidney matrix [1]. Ensure you are using a strong, optimized extraction protocol specifically developed for kidney tissue, not one adapted from serum or mushrooms.
- **What is the best method to confirm orellanine in a kidney sample?** LC-MS/MS or LC-HRMS is the definitive method. It provides the necessary specificity and sensitivity to distinguish OR from other compounds and accurately measure it at low concentrations, unlike older TLC or standard HPLC methods [1] [2].
- **Could other toxins cause similar damage and confuse my analysis?** Yes, acute renal failure can be caused by heavy metals, other mycotoxins, or mushrooms like *Amanita smithiana* [1]. This makes a specific analytical confirmation of OR in tissues critical for a definitive diagnosis.

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